molecular formula C21H23N3O3S B2752546 (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide CAS No. 865174-17-0

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide

Cat. No. B2752546
M. Wt: 397.49
InChI Key: XBDWQYUBUORNQF-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a benzo[d]thiazole derivative. Benzo[d]thiazole derivatives are a class of organic compounds that contain a benzene ring fused to a thiazole ring. They are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .


Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and redox reactions .

Scientific Research Applications

Synthesis and Drug Development

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

Research has demonstrated the utility of N-aryl-2-chloroacetamides as electrophilic building blocks, enabling the formation of thiazolo[3,2-a]pyrimidinone derivatives through a synthetic route that involves the elimination of by-products like aniline or 2-aminobenzothiazole. This approach highlights the compound's relevance in the synthesis of heterocyclic compounds, which are a cornerstone in the development of pharmaceuticals due to their diverse biological activities (Janardhan et al., 2014).

Anticancer Activity

Evaluation of Benzothiazole Derivatives

Studies involving benzothiazole derivatives have shown significant potential in anticancer activity. For instance, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for their antitumor activity against a broad panel of human tumor cell lines, demonstrating the structural framework's applicability in cancer research (Yurttaş et al., 2015).

Antimicrobial and Antifungal Properties

Synthesis and Microbial Studies of Pyridine Derivatives

The synthesis and evaluation of new compounds, such as those involving 2-amino substituted benzothiazole, have revealed promising antibacterial and antifungal properties. This showcases the compound's applicability in addressing microbial resistance, a growing concern in medical science (Patel & Agravat, 2007).

Drug Metabolism and Stability

Improving Metabolic Stability in Drug Candidates

Research efforts have also focused on modifying the chemical structures of benzothiazole analogues to enhance their metabolic stability, illustrating the compound's role in the development of more stable and efficacious pharmaceutical agents. For example, the exploration of various heterocyclic analogues aimed at reducing metabolic deacetylation underscores the importance of structural optimization in drug discovery (Stec et al., 2011).

Future Directions

Future research on benzo[d]thiazole derivatives could focus on exploring their potential as therapeutic agents, given their diverse biological activities. This could involve the synthesis of new derivatives, the investigation of their mechanisms of action, and preclinical and clinical testing .

properties

IUPAC Name

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-3-27-12-11-24-18-10-9-17(22-15(2)25)14-19(18)28-21(24)23-20(26)13-16-7-5-4-6-8-16/h4-10,14H,3,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDWQYUBUORNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide

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